molecular formula C23H27N3O4 B6136349 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone

3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone

Cat. No. B6136349
M. Wt: 409.5 g/mol
InChI Key: XRDFJGSGIUWMNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone, also known as MPOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. The compound has shown promising results in various scientific research applications, including its potential use as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone is not fully understood. However, studies have shown that 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone acts as a partial agonist of the μ-opioid receptor. This receptor is involved in the regulation of pain, mood, and reward. By activating this receptor, 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone can produce analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been shown to produce a range of biochemical and physiological effects. Studies have shown that 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone can reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been shown to produce antidepressant-like effects in animal models of depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone for lab experiments is its potency and selectivity. 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been shown to produce potent analgesic and anti-inflammatory effects at low doses. Additionally, 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has high selectivity for the μ-opioid receptor, which reduces the risk of side effects. However, one of the limitations of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone for lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone. One area of research is the development of more potent and selective analogs of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone. Additionally, studies are needed to further elucidate the mechanism of action of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone and its potential use in the treatment of various diseases. Finally, studies are needed to assess the long-term safety and efficacy of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone in animal models and humans.

Synthesis Methods

The synthesis of 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone involves the reaction of 4-(3-phenoxybenzyl)-2-piperazinone with 2-(4-morpholinyl)-2-oxoethyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone.

Scientific Research Applications

3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is its use as a therapeutic agent for various diseases. Studies have shown that 3-[2-(4-morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone has potent anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory and pain-related disorders.

properties

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-4-[(3-phenoxyphenyl)methyl]piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4/c27-22(25-11-13-29-14-12-25)16-21-23(28)24-9-10-26(21)17-18-5-4-8-20(15-18)30-19-6-2-1-3-7-19/h1-8,15,21H,9-14,16-17H2,(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDFJGSGIUWMNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C(=O)N1)CC(=O)N2CCOCC2)CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Morpholinyl)-2-oxoethyl]-4-(3-phenoxybenzyl)-2-piperazinone

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